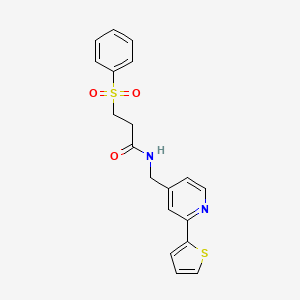

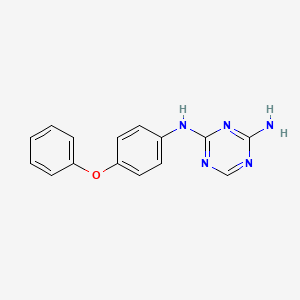

N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile core structure that can be functionalized with various substituents, leading to a wide range of applications in material science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of triazine derivatives typically involves the substitution reactions on the triazine ring. For instance, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol in a two-step reaction . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies may be employed, such as nucleophilic aromatic substitution.

Molecular Structure Analysis

The molecular structure and vibrational spectra of a related compound, N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine, have been studied using FT-IR, FT-Raman, and density functional theory (DFT) calculations . The study provides insights into the bonding features and the electronic properties of the molecule, such as the HOMO-LUMO gap, which indicates the potential for charge transfer within the molecule. These findings can be extrapolated to understand the molecular structure of this compound, considering the similarities in the triazine core.

Chemical Reactions Analysis

Triazine derivatives are known to participate in various chemical reactions. For example, 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine has been used for chlorination and oxidation reactions, demonstrating the reactivity of the triazine ring towards electrophilic substitution . This suggests that this compound could also be involved in similar reactions, potentially serving as a reagent or intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For instance, aromatic polyamides with phenyl-1,3,5-triazine moieties exhibit high thermal stability and good solubility in organic solvents . These properties are crucial for their application in high-performance materials. Similarly, novel polyimides derived from triazine-based monomers show excellent thermal and mechanical properties . The specific properties of this compound would depend on its molecular structure, but it can be inferred that it may possess similar characteristics conducive to material applications.

安全和危害

作用机制

Target of Action

The primary target of N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Mode of Action

This compound interacts with its target by inhibiting the action of VEGFR2 . This inhibition disrupts the VEGF signaling pathway, leading to changes in the formation of blood vessels.

Biochemical Pathways

The compound affects the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGFR2, the compound disrupts this pathway, potentially affecting downstream effects such as cell migration, proliferation, and survival.

Result of Action

The inhibition of VEGFR2 by this compound leads to a reduction in the formation of new blood vessels . This can have significant molecular and cellular effects, particularly in conditions where angiogenesis is a factor, such as in the growth of tumors.

属性

IUPAC Name |

2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c16-14-17-10-18-15(20-14)19-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVFYTGMCVAGIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)

![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)

![(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3019504.png)

![5-chloro-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3019517.png)